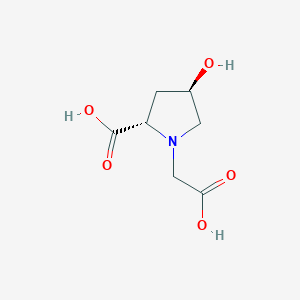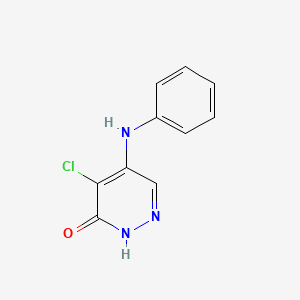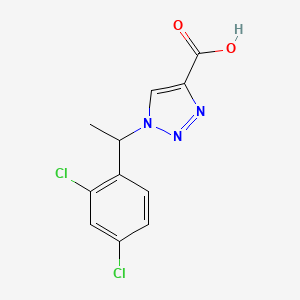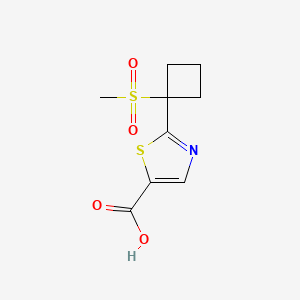
(2S,4R)-1-(Carboxymethyl)-4-hydroxypyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (2S,4R)-1-(carboximetil)-4-hidroxipirrolidina-2-carboxílico es un compuesto quiral con una importancia significativa en diversos campos de la química y la biología. Este compuesto se caracteriza por su estructura de anillo pirrolidínico, que está sustituida con grupos carboximetil e hidroxilo. La estereoquímica del compuesto, indicada por la configuración (2S,4R), desempeña un papel crucial en su comportamiento químico y actividad biológica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (2S,4R)-1-(carboximetil)-4-hidroxipirrolidina-2-carboxílico suele implicar el uso de materiales de partida quirales o catalizadores quirales para garantizar la estereoquímica correcta. Un método común implica la ciclación de los aminoácidos apropiados o sus derivados en condiciones controladas. Las condiciones de reacción suelen incluir el uso de solventes como agua o etanol y catalizadores como ácidos o bases para facilitar el proceso de ciclación.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar métodos más escalables como la síntesis enzimática o los procesos de fermentación. Estos métodos aprovechan la especificidad de las enzimas o los microorganismos para producir el compuesto quiral deseado con alto rendimiento y pureza. El uso de biocatalizadores también puede reducir la necesidad de productos químicos agresivos y condiciones de reacción extremas, lo que hace que el proceso sea más ecológico.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (2S,4R)-1-(carboximetil)-4-hidroxipirrolidina-2-carboxílico puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: Los grupos carboxilo se pueden reducir a alcoholes.
Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio o el trióxido de cromo para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y nucleófilos como aminas o tioles para reacciones de sustitución. Las condiciones de reacción suelen implicar temperaturas y pH controlados para garantizar la transformación deseada.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir una cetona o un aldehído, mientras que la reducción de los grupos carboxilo puede producir alcoholes primarios o secundarios.
Aplicaciones Científicas De Investigación
El ácido (2S,4R)-1-(carboximetil)-4-hidroxipirrolidina-2-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción quiral en la síntesis de moléculas complejas.
Biología: El compuesto se puede utilizar para estudiar las interacciones enzima-sustrato y el plegamiento de proteínas.
Industria: El compuesto se puede utilizar en la producción de polímeros biodegradables y otros materiales ecológicos.
Mecanismo De Acción
El mecanismo de acción del ácido (2S,4R)-1-(carboximetil)-4-hidroxipirrolidina-2-carboxílico implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estereoquímica del compuesto le permite encajar en los sitios activos de las enzimas o unirse a los receptores con alta especificidad, modulando su actividad. Las vías involucradas pueden incluir la inhibición o activación de reacciones enzimáticas, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido (2S,4S)-1-(carboximetil)-4-hidroxipirrolidina-2-carboxílico
- Ácido (2S,4R)-1-(terc-butoxicarbonil)-4-hidroxipirrolidina-2-carboxílico
- (2S,4S)-1,4-Anhídrido-3-desoxipentitol-2-carboxilato de etilo
Singularidad
El ácido (2S,4R)-1-(carboximetil)-4-hidroxipirrolidina-2-carboxílico es único debido a su estereoquímica específica, que le confiere propiedades químicas y biológicas distintas. En comparación con sus compuestos similares, puede exhibir diferente reactividad, afinidad de unión y actividad biológica, lo que lo hace valioso para aplicaciones específicas en investigación e industria.
Propiedades
Fórmula molecular |
C7H11NO5 |
|---|---|
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
(2S,4R)-1-(carboxymethyl)-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO5/c9-4-1-5(7(12)13)8(2-4)3-6(10)11/h4-5,9H,1-3H2,(H,10,11)(H,12,13)/t4-,5+/m1/s1 |
Clave InChI |
BNWZRZFFEVDRMB-UHNVWZDZSA-N |
SMILES isomérico |
C1[C@H](CN([C@@H]1C(=O)O)CC(=O)O)O |
SMILES canónico |
C1C(CN(C1C(=O)O)CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4-Bromo-6-chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11783161.png)
